(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide
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Overview
Description
(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrrolidine ring
Preparation Methods
The synthesis of (Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Ethoxylation: The ethoxy group can be added through an ethoxylation reaction using ethyl alcohol and a suitable catalyst.
Formation of the Hydroxyacetimidamide Moiety: This step involves the reaction of the pyrrolidine derivative with hydroxylamine and acetic anhydride to form the hydroxyacetimidamide group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The hydroxyacetimidamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.
Scientific Research Applications
(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets are subject to ongoing research, but it is believed that the trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as:
(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetamide: This compound differs by the presence of an amide group instead of an imidamide group.
(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxypropionamide: This compound has a propionamide moiety instead of an acetimidamide moiety.
(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxybutyramide: This compound features a butyramide group instead of an acetimidamide group.
The uniqueness of (Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16F3N3O2 |
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Molecular Weight |
255.24 g/mol |
IUPAC Name |
2-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H16F3N3O2/c1-2-17-8(9(10,11)12)3-4-15(6-8)5-7(13)14-16/h16H,2-6H2,1H3,(H2,13,14) |
InChI Key |
WNWBQMBLQZRVDE-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1(CCN(C1)C/C(=N/O)/N)C(F)(F)F |
Canonical SMILES |
CCOC1(CCN(C1)CC(=NO)N)C(F)(F)F |
Origin of Product |
United States |
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